molecular formula C13H16BrNO4 B2804115 2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid CAS No. 887594-21-0

2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid

Cat. No.: B2804115
CAS No.: 887594-21-0
M. Wt: 330.178
InChI Key: AUWQFKWEIUOCRE-UHFFFAOYSA-N
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Description

2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid is an organic compound with the molecular formula C13H16BrNO4. It is a derivative of acetic acid where the hydrogen atom of the amino group is substituted with a 4-bromophenyl group and a tert-butoxycarbonyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid typically involves the reaction of 4-bromophenylamine with tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl-protected amine. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a precursor in drug development.

    Medicine: Investigated for its potential use in developing pharmaceuticals due to its ability to form various bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its tert-butoxycarbonyl group provides protection during synthesis, and the 4-bromophenyl group allows for further functionalization through substitution reactions .

Properties

IUPAC Name

2-[4-bromo-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWQFKWEIUOCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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